

# Barbital Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Barbital sodium |           |
| Cat. No.:            | B1261173        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **barbital sodium**, a derivative of barbituric acid. It details its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

## **Core Properties of Barbital Sodium**

**Barbital sodium**, the sodium salt of barbital, is a long-acting barbiturate. First synthesized in 1902, it was marketed as a hypnotic agent under the trade names Veronal and Medinal.[1] Its primary use has been as a sedative and hypnotic, though its clinical application has largely been superseded by newer agents with more favorable safety profiles.[2]

| Property          | Value                                                     | Reference |
|-------------------|-----------------------------------------------------------|-----------|
| CAS Number        | 144-02-5                                                  | [3][4]    |
| Molecular Formula | C8H11N2NaO3                                               | [3][4]    |
| Molecular Weight  | 206.17 g/mol                                              | [3][4]    |
| Synonyms          | Sodium 5,5-diethylbarbiturate,<br>Veronal sodium, Medinal | [1][4]    |



### **Mechanism of Action**

The primary mechanism of action for **barbital sodium**, like other barbiturates, is the positive allosteric modulation of the y-aminobutyric acid type A (GABA-A) receptor.[2][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5]

**Barbital sodium** binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.[2]

In addition to its effects on GABA-A receptors, at higher concentrations, barbiturates can also directly activate the receptor, mimicking the effect of GABA.[5] Furthermore, some research suggests that barbiturates may also exert effects through the inhibition of AMPA and kainate receptors, which are subtypes of excitatory glutamate receptors, and by inhibiting voltage-gated calcium channels.[5]



Click to download full resolution via product page

GABA-A Receptor Modulation by **Barbital Sodium** 

# **Secondary Mechanisms of Action**

Beyond the GABAergic system, barbiturates have been shown to interact with other neurotransmitter systems, contributing to their overall pharmacological profile. These



secondary mechanisms are particularly relevant at higher, anesthetic concentrations.



Click to download full resolution via product page

Secondary Targets of Barbital Sodium

### **Pharmacokinetic Profile**

The pharmacokinetic properties of barbiturates are largely determined by their lipid solubility. Barbital is characterized by its relatively slow onset and long duration of action.



| Parameter    | Description                                                               | Reference |
|--------------|---------------------------------------------------------------------------|-----------|
| Absorption   | Slowly absorbed from the gastrointestinal tract.                          | [2]       |
| Distribution | High lipid solubility allows it to readily cross the blood-brain barrier. | [2]       |
| Metabolism   | Metabolized in the liver, primarily through oxidation.                    | [2]       |
| Excretion    | Primarily excreted by the kidneys.                                        | [2]       |
| Half-life    | Long elimination half-life,<br>contributing to a prolonged<br>effect.     | [2]       |

# Experimental Protocols Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a general framework for determining the binding affinity of **barbital sodium** to the GABA-A receptor.

- Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.
- Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the barbiturate site (e.g., [35S]TBPS) and varying concentrations of **barbital sodium**.
- Separation: Separate the bound from the unbound radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.



 Data Analysis: Calculate the IC<sub>50</sub> value (the concentration of barbital sodium that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

# **Electrophysiological Recording of GABA-A Receptor Function**

Whole-cell patch-clamp recording can be used to measure the functional effects of **barbital sodium** on GABA-A receptor-mediated currents.

- Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.
- Recording: Establish a whole-cell patch-clamp recording from a neuron.
- Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current.
   Then, co-apply GABA with varying concentrations of barbital sodium.
- Measurement: Measure the amplitude and duration of the GABA-A receptor-mediated current in the absence and presence of **barbital sodium**.
- Data Analysis: Determine the concentration-response curve for barbital sodium's potentiation of the GABA-induced current to calculate the EC<sub>50</sub> value.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Barbital Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Barbital? [synapse.patsnap.com]
- 3. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]



- 4. Sodium barbital | 144-02-5 | FS171607 | Biosynth [biosynth.com]
- 5. Barbiturate Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Barbital Sodium: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1261173#barbital-sodium-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com